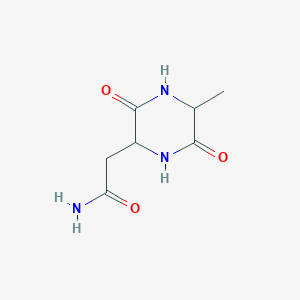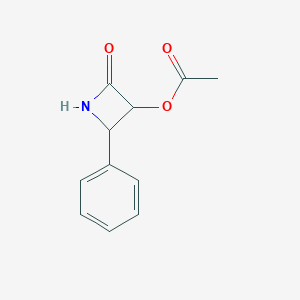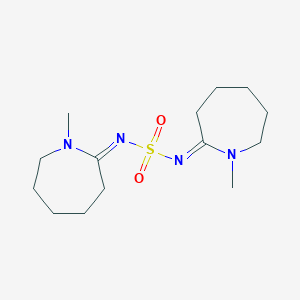![molecular formula C16H19NO4 B237646 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 130263-10-4](/img/structure/B237646.png)
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.3 g/mol. This compound belongs to the family of alkaloids and is characterized by its unique structure, which includes a piperidin-2-one ring and a 3,4-dimethoxyphenyl group.
科学的研究の応用
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
The synthesis of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with piperidin-2-one under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
化学反応の分析
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
作用機序
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
類似化合物との比較
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound has a similar 3,4-dimethoxyphenyl group but differs in its functional groups and overall structure.
1-(3,4-Dimethoxyphenyl)propan-2-one: Another related compound with a similar phenyl group but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one' involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol followed by cyclization and acylation to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "3-(piperidin-2-yl)prop-2-en-1-ol", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol in the presence of acetic anhydride and sodium acetate to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-3-ol.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of hydrochloric acid to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-2-one.", "Step 3: Acylation of the intermediate with acetic anhydride in the presence of sodium acetate to form the final product 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one.", "Step 4: Purification of the final product by recrystallization from methanol/ethyl acetate/diethyl ether and drying over ice." ] } | |
CAS番号 |
130263-10-4 |
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3 |
InChIキー |
YQXUGVCMIWBNGS-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC=CC2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
外観 |
Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237595.png)



![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
